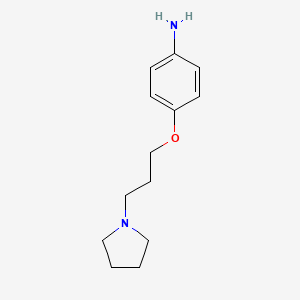

4-(3-(Pyrrolidin-1-yl)propoxy)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-(3-pyrrolidin-1-ylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOVRSMFLFYABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513378 | |

| Record name | 4-[3-(Pyrrolidin-1-yl)propoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343965-79-7 | |

| Record name | 4-[3-(Pyrrolidin-1-yl)propoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization Techniques for 4 3 Pyrrolidin 1 Yl Propoxy Aniline

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(3-(Pyrrolidin-1-yl)propoxy)aniline, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the protons of the propoxy chain, and the protons of the pyrrolidine (B122466) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the presence and connectivity of these structural fragments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (aromatic, aliphatic, attached to oxygen or nitrogen), thus confirming the carbon skeleton of the molecule.

A representative, though not experimentally sourced, data table for the expected NMR shifts is provided below for illustrative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.60-6.75 (m, 4H) | 115.0, 116.0 |

| Aromatic C-O | - | 152.0 |

| Aromatic C-N | - | 141.0 |

| O-CH₂ | 3.90 (t, 2H) | 68.0 |

| CH₂-CH₂-CH₂ | 1.95 (quint, 2H) | 29.0 |

| N-CH₂ (propoxy) | 2.60 (t, 2H) | 55.0 |

| N-CH₂ (pyrrolidine) | 2.50 (t, 4H) | 54.0 |

| CH₂-CH₂ (pyrrolidine) | 1.75 (quint, 4H) | 23.5 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. Expected significant peaks would include N-H stretching vibrations for the primary amine, C-H stretching for aromatic and aliphatic groups, C-O stretching for the ether linkage, and C-N stretching vibrations.

An illustrative table of expected IR absorption bands is provided below.

Table 2: Expected Infrared (IR) Absorption Bands| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Aniline) | 3300-3500 (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C-O Stretch (Ether) | 1230-1270 |

| C-N Stretch (Amine) | 1250-1335 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and precision. For this compound, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula.

The molecular formula of this compound is C₁₃H₂₀N₂O. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of each element. Based on available data, the monoisotopic mass of the neutral molecule is 220.157563 g/mol . epa.gov An experimental HRMS measurement would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating the target compound from any impurities and for confirming its identity through retention time comparison with a reference standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry. A validated HPLC method would be employed to determine the purity of this compound. This would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a wavelength where the aniline chromophore has strong absorbance. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. A UPLC method for this compound would offer a more detailed purity profile, potentially resolving impurities that might co-elute with the main peak in an HPLC analysis. The principles of separation and detection are similar to HPLC, but the improved performance allows for more stringent quality control.

A hypothetical data table illustrating typical chromatographic parameters is presented below.

Table 3: Illustrative Chromatographic Conditions| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 10-90% B over 15 min | 10-95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time | ~ 8.5 min | ~ 2.1 min |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is highly effective for the identification, quantification, and structural elucidation of chemical compounds in complex mixtures. For this compound, LC-MS provides a sensitive and selective method for its characterization.

The general principle of LC-MS involves introducing a sample into a liquid chromatograph, where the individual components are separated based on their interactions with the stationary and mobile phases. The separated components then elute from the chromatography column and are introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

A hypothetical LC-MS analysis would involve selecting a suitable chromatographic column, typically a reversed-phase column such as a C18, and an appropriate mobile phase, often a mixture of an aqueous solvent (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile or methanol). The gradient elution, where the composition of the mobile phase is changed over time, would be optimized to achieve good separation of the analyte from any impurities.

For the mass spectrometry portion, an electrospray ionization (ESI) source in positive ion mode would likely be effective due to the presence of two basic nitrogen atoms in the structure of this compound, which are readily protonated.

Detailed Research Findings

Specific, detailed research findings from peer-reviewed literature concerning the LC-MS analysis of this compound are not publicly available at this time. Commercial suppliers of this compound may possess internal analytical data, including LC-MS reports for quality control purposes, but this information is not generally published. ambeed.com

The characterization would typically involve determining the retention time of the compound under specific chromatographic conditions and analyzing its mass spectrum. The full scan mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ at an m/z value of approximately 221.165.

Further structural confirmation would be achieved through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation would likely occur at the propoxy linker and the pyrrolidine ring.

Data Tables

Without experimental data from published research, it is not possible to provide interactive data tables with specific retention times, m/z values of fragment ions, and their relative intensities. The generation of such tables would require access to raw experimental data from the LC-MS analysis of this compound.

A representative table of expected mass spectral data is presented below for illustrative purposes. The exact m/z values and relative abundances would need to be determined experimentally.

| Parameter | Expected Value |

| Molecular Formula | C13H20N2O |

| Monoisotopic Mass | 220.1576 u |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]+ | m/z 221.165 |

| Potential Fragment Ions | m/z (Hypothetical) |

| Loss of pyrrolidine | m/z 150.091 |

| Pyrrolidinylpropyl cation | m/z 112.112 |

| Aminophenol fragment | m/z 109.053 |

Mechanism of Action and Biological Target Engagement Studies of 4 3 Pyrrolidin 1 Yl Propoxy Aniline

Investigation of Receptor Interactions and Modulations

The interaction of 4-(3-(Pyrrolidin-1-yl)propoxy)aniline with various receptor systems has been a subject of scientific inquiry, particularly focusing on its potential role in modulating histamine (B1213489) and other neurotransmitter pathways.

Research into compounds structurally related to this compound has highlighted the significance of the pyrrolidine (B122466) moiety in conferring affinity for histamine receptors, particularly the H3 subtype. nih.govnih.govresearchgate.net The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govnih.gov

Derivatives containing the pyrrolidin-1-yl)propoxy)phenyl structure have been identified as potent histamine H3 receptor inverse agonists. For instance, the compound 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant) demonstrated high affinity for both human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3 receptors, with over 1000-fold selectivity against other histamine receptor subtypes (H1, H2, and H4). nih.gov Another study described novel substituted pyrrolidines as high-affinity histamine H3 receptor antagonists that can penetrate the central nervous system. nih.gov While direct binding studies on this compound are not extensively published, the consistent activity of structurally similar compounds suggests that this molecule may also interact with the histamine H3 receptor.

Table 1: Histamine H3 Receptor Binding Affinities of Related Pyrrolidine Derivatives

| Compound | Receptor | Binding Affinity (Ki) | Species |

|---|---|---|---|

| CEP-26401 (Irdabisant) | Histamine H3 | 2.0 nM | Human |

| CEP-26401 (Irdabisant) | Histamine H3 | 7.2 nM | Rat |

| Compound 5 | Histamine H3 | 37 nM | Rat |

The broader interactions of this compound with other neurotransmitter systems have also been explored, revealing a potential for multi-target engagement.

One area of investigation has been the norepinephrine (B1679862) transporter (NET). A series of diaryldiamines, including a compound with a pyrrolidin-1-yl)ethoxy)naphthalen-1-ol backbone, were designed as dual inhibitors of the histamine H3 receptor and NET. nih.gov Specifically, the compound 4-(3-(methylamino)-1-phenylpropyl)-6-(2-(pyrrolidin-1-yl)ethoxy)naphthalen-1-ol showed significant affinity for the rat norepinephrine transporter with a Ki of 14 nM. nih.gov This suggests that the pyrrolidinyl-alkoxy-phenyl motif may contribute to interactions with monoamine transporters.

Furthermore, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent and functionally active antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). nih.gov One such compound demonstrated a Ki of 2.3 nM. nih.gov The MCH system is a peptidergic neurotransmitter system involved in the regulation of energy balance and mood.

These findings, while not directly on this compound, point towards the possibility of its interaction with various neurotransmitter systems beyond histamine, including those for norepinephrine and melanin-concentrating hormone.

Ion Channel Modulation Studies

The effects of this compound and its analogues on various ion channels have been a key area of research, with a particular focus on neuronal calcium and sodium channels, which are critical in the regulation of neuronal excitability and pain signaling.

Voltage-gated calcium channels, particularly the N-type (CaV2.2) and T-type (CaV3.2), are important targets for the development of novel analgesics. nih.govnih.gov A study investigating a series of phenoxyaniline (B8288346) analogues containing the 4-(3-(pyrrolidin-1-yl)propoxy)benzyl)aniline core structure assessed their inhibitory activity on CaV2.2 and CaV3.2 channels. nih.gov

The activity of these compounds was evaluated using a FLIPR calcium imaging assay in cell lines expressing either the human CaV2.2 or CaV3.2 channels. nih.gov The results indicated that analogues with the pyrrolidine terminal amine group exhibited inhibitory potency at both channel subtypes. nih.gov For example, the compound N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)-4-(trifluoromethoxy)aniline demonstrated an IC50 of 1.7 µM for CaV2.2 and 3.0 µM for CaV3.2. nih.gov The substitution on the phenoxy ring was found to influence the potency and selectivity of the compounds. nih.gov

Table 2: Inhibitory Activity of this compound Analogues on Neuronal Calcium Channels

| Compound | CaV2.2 IC50 (µM) | CaV3.2 IC50 (µM) |

|---|---|---|

| N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)-4-phenoxyaniline | 2.5 | 4.3 |

| 4-(4-Fluorophenoxy)-N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)aniline | 2.0 | 3.5 |

| N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)-4-(4-(trifluoromethyl)phenoxy)aniline | 1.8 | 3.2 |

| N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)-4-(trifluoromethoxy)aniline | 1.7 | 3.0 |

Voltage-gated sodium channels, and in particular the NaV1.7 subtype, are critical for the transmission of pain signals, making them a key target for analgesic drug development. nih.govrsc.org While direct studies on the interaction of this compound with voltage-gated sodium channels are limited, the structural features of the molecule are present in other known sodium channel blockers. The development of selective NaV1.7 inhibitors is an active area of research, with many compounds in preclinical and clinical development. rsc.org The investigation of pyrrolidine-containing compounds for their effects on these channels could be a promising avenue for future research.

Interaction with Epigenetic Reader Proteins (e.g., Spindlin1 Tudor Domain II)

Epigenetic reader proteins, such as Spindlin1 (SPIN1), play a crucial role in interpreting histone modifications and regulating gene expression. nih.govmdpi.complos.org Spindlin1 contains three Tudor-like domains, with the second Tudor domain being known to bind to trimethylated lysine (B10760008) residues on histones, such as H3K4me3 and H4K20me3. plos.orgresearchgate.net This interaction is important for the recruitment of Spindlin1 to chromatin and its subsequent role in transcriptional regulation. plos.orgnih.gov

Currently, there is no published research directly investigating the interaction between this compound and the Tudor domain of Spindlin1 or other epigenetic reader proteins. The primary known binders to the Tudor domains of Spindlin1 are methylated histone peptides and small molecule inhibitors designed to mimic these histone marks. mdpi.comresearchgate.net Future studies would be necessary to determine if this compound has any affinity for this class of proteins.

Exploration of Intracellular Signaling Pathways Modulated by this compound Analogues

Analogues derived from the this compound scaffold primarily engage the Sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation or inhibition of S1R by these compounds initiates a cascade of downstream intracellular signaling events.

One of the prominent pathways modulated is the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) pathway. Studies on the S1R agonist SA4503 have shown that its neuroprotective effects are linked to the suppression of the MAPK/ERK pathway activation. nih.gov In models of oxidative stress, pretreatment with SA4503 was found to reduce the activation of this pathway, which in turn led to the downregulation of the ionotropic glutamate (B1630785) receptor, GluR1, thereby inhibiting neuronal cell death. nih.govmedchemexpress.com This suggests that analogues of this compound can exert cellular protection by interfering with stress-induced signaling cascades that would otherwise lead to apoptosis. nih.gov

Furthermore, S1R activation by agonists like SA4503 has been demonstrated to enhance cerebral acetylcholine (B1216132) (ACh) release. nih.gov This effect is mediated through S1R and can be reversed by S1R antagonists, indicating a direct modulation of cholinergic signaling pathways. nih.gov The enhanced ACh release is also dependent on Na+ channels, highlighting an interaction with fundamental neuronal excitability mechanisms. nih.gov

In the context of renal cells, the S1R agonist SA4503 has been shown to protect against glomerular injury by preserving the interaction between S1R and nephrin (B609532), a critical protein for kidney filtration barrier function. mdpi.com This protective mechanism involves the inhibition of nephrin downregulation, suggesting a role in stabilizing essential protein complexes within the cell. mdpi.com

The table below summarizes the key intracellular signaling effects observed with analogues.

Table 1: Intracellular Signaling Pathways Modulated by Analogues

| Compound/Analogue | Class | Primary Target | Key Modulated Pathway/Effect | Outcome | Reference(s) |

|---|---|---|---|---|---|

| SA4503 (Cutamesine) | Agonist | Sigma-1 Receptor | Suppression of MAPK/ERK pathway | Neuroprotection | nih.govmedchemexpress.com |

| SA4503 (Cutamesine) | Agonist | Sigma-1 Receptor | Enhancement of Acetylcholine (ACh) release | Procognitive effects | nih.gov |

| SA4503 (Cutamesine) | Agonist | Sigma-1 Receptor | Stabilization of S1R-nephrin interaction | Podocyte protection | mdpi.com |

Comparative Mechanistic Analysis with Known Reference Compounds

The mechanism of action of this compound analogues can be further understood by comparing them with well-established reference compounds that also target the Sigma-1 receptor. These comparisons help to delineate the specific functional outcomes of S1R agonism versus antagonism. The primary reference compounds include the agonist (+)-Pentazocine and the antagonist NE-100.

Agonist Analogues vs. Reference Agonists:

SA4503, a selective S1R agonist, demonstrates high affinity for S1R, with an IC50 of 17.4 nM, and over 100-fold less affinity for the Sigma-2 receptor. medchemexpress.com Its functional activity is comparable to other experimental S1R agonists like PRE-084. arvojournals.org For instance, both SA4503 and PRE-084 have been investigated for neuroprotective effects in retinal degeneration models, similar to the reference agonist (+)-Pentazocine. arvojournals.org The mechanism underlying these protective effects is attributed to the chaperone activity of S1R upon agonist binding, which helps mitigate cellular stress and inhibit apoptosis. nih.govmdpi.com In contrast to acetylcholinesterase inhibitors like tetrahydroaminoacridine, SA4503 enhances acetylcholine release through S1R activation without producing cholinomimetic side effects, indicating a distinct and more targeted mechanism. nih.gov

Antagonist Analogues vs. Reference Antagonists:

E-52862 is a selective S1R antagonist with a binding affinity (Ki) of 17.0 nM. wikipedia.org Its mechanism involves blocking the S1R, thereby preventing the downstream signaling that contributes to pain sensitization. nih.govresearchgate.net The analgesic effects of E-52862 in models of neuropathic pain have been shown to be sustained and even enhanced with repeated administration, suggesting a modification of the underlying pain-generating mechanisms. researchgate.netnih.gov The specificity of S1R-mediated effects is often confirmed by using reference antagonists. For example, the protective effects of the agonist SA4503 in kidney cells were abolished by co-treatment with the S1R antagonist NE-100, confirming that the observed benefits were indeed dependent on S1R activation. mdpi.com This comparative approach validates that the therapeutic effects of these analogues are directly tied to their interaction with the Sigma-1 receptor.

The following table provides a comparative summary of the binding affinities and receptor selectivity for several key analogues and reference compounds.

Table 2: Comparative Binding Affinities of S1R Ligands

| Compound | Class | Target(s) | Ki / IC50 (nM) | Selectivity | Reference(s) |

|---|---|---|---|---|---|

| SA4503 (Cutamesine) | Agonist | Sigma-1 | IC50: 17.4 | >100-fold for S1R over S2R | medchemexpress.com |

| E-52862 | Antagonist | Sigma-1 | Ki: 17.0 | Selective for S1R over S2R and 170 other targets | wikipedia.org |

| (+)-Pentazocine | Reference Agonist | Sigma-1 | Ki: 1.62 | High affinity and selectivity for S1R | arvojournals.org |

| PRE-084 | Reference Agonist | Sigma-1 | Ki: 2.2 | High affinity and selectivity for S1R | arvojournals.org |

| NE-100 | Reference Antagonist | Sigma-1 | - | Selective S1R antagonist | mdpi.com |

Structure Activity Relationship Sar Exploration of 4 3 Pyrrolidin 1 Yl Propoxy Aniline Derivatives

Impact of Pyrrolidine (B122466) Ring Substitutions and Conformations

The size of the saturated heterocyclic amine ring can significantly influence the binding affinity of ligands. In studies of analogous compounds targeting dopamine (B1211576) and serotonin (B10506) receptors, the variation between a five-membered pyrrolidine ring and a six-membered piperidine (B6355638) ring has been a common strategy to probe the spatial requirements of the binding pocket.

For instance, in a series of eticlopride-based bitopic ligands for the dopamine D2/D3 receptors, expanding the pyrrolidine ring was found to be detrimental to binding affinities. nih.gov This suggests that the more compact nature of the pyrrolidine ring provides an optimal fit in the specific receptor environment being studied. Conversely, in other chemical series, replacing a piperidine ring with a different bicyclic system (a tropane (B1204802) ring) reversed the receptor selectivity profile, indicating that ring size and conformation are key determinants of subtype selectivity. nih.gov

Generally, the choice between a pyrrolidinyl and a piperidinyl moiety depends on the specific topology of the target's binding site. A smaller, more constrained pyrrolidine ring may be favored where a snug fit is required, while the larger, more flexible piperidine ring might be advantageous for accessing different subpockets or adopting alternative binding modes.

Table 1: Effect of Basic Amine Ring Size on Receptor Affinity in Analogous Ligand Series

| Scaffold Type | Ring System | General Observation on Affinity/Potency | Target Class Example |

|---|---|---|---|

| Eticlopride Analogs | Pyrrolidine | Higher affinity | Dopamine D2/D3 Receptors |

| Eticlopride Analogs | Expanded Ring Systems | Detrimental to affinity nih.gov | Dopamine D2/D3 Receptors |

| Indoloxypropanolamine Analogs | Large Lipophilic Cyclic Amine | Required for optimal binding nih.gov | 5-HT1A Receptors |

Stereochemistry is a fundamental aspect of drug action. For substituted pyrrolidine rings, the spatial orientation of substituents can have a profound impact on how the ligand interacts with its biological target. Chiral centers within the pyrrolidine moiety can lead to enantiomers with significantly different pharmacological profiles, including variations in potency, efficacy (agonist vs. antagonist), and off-target effects.

While specific stereochemical studies on 4-(3-(pyrrolidin-1-yl)propoxy)aniline were not found, the principle is well-established in medicinal chemistry. For example, in the development of ligands for various CNS targets, the introduction of stereocenters on the pyrrolidine or piperidine ring is a key strategy for achieving receptor subtype selectivity and improving the therapeutic index. The precise orientation of a substituent can either facilitate a critical binding interaction or cause a steric clash, leading to a dramatic difference in biological activity between stereoisomers.

Influence of the Propoxy Linker Length and Branching

The three-carbon propoxy linker connecting the aniline (B41778) and pyrrolidine moieties plays a significant role in defining the distance and relative orientation between these two key pharmacophoric elements. Altering the length of this linker is a common medicinal chemistry tactic to optimize interactions with a biological target.

In studies of arylpiperazine derivatives targeting serotonin receptors, a propyl (three-carbon) chain is often found to be optimal for high affinity. mdpi.com Shortening or lengthening the chain can lead to a significant loss of potency, as it alters the ability of the terminal amine and the aromatic ring to simultaneously engage their respective binding sites within the receptor.

For example, research on indoloxypropanolamine analogues as 5-HT(1A) receptor antagonists identified the S-2-propanol linker as a structural feature required for optimal binding. nih.gov This highlights that not only the length but also the substitution and stereochemistry of the linker are critical. Branching on the linker, such as the introduction of a methyl group or a hydroxyl group, can introduce conformational constraints and new points for hydrogen bonding, which can either enhance or diminish activity depending on the receptor's architecture.

Table 2: General SAR Findings for the Alkoxy Linker in Analogous Systems

| Linker Modification | General Effect on Activity | Rationale |

|---|---|---|

| Shortening (e.g., ethoxy) | Often decreases potency | Suboptimal distance between pharmacophores |

| Lengthening (e.g., butoxy) | Often decreases potency | Suboptimal distance; increased flexibility can be entropically unfavorable |

| Branching (e.g., adding methyl group) | Variable; can increase or decrease potency | Introduces steric effects and conformational restriction |

| Adding functional groups (e.g., hydroxyl) | Variable; can increase potency | Provides additional hydrogen bonding opportunities nih.gov |

Modifications on the Aniline Moiety and Aromatic Substituent Effects

The aniline portion of the molecule is a prime site for modification to fine-tune electronic properties, lipophilicity, and receptor interactions, as well as to modulate metabolic stability. cresset-group.com

The nature and position of substituents on the aniline phenyl ring can drastically alter the pharmacological profile of the compound. Substituents can influence ligand binding through steric, electronic, and hydrophobic interactions.

In many classes of CNS ligands, the introduction of small, lipophilic groups such as halogens (e.g., chloro, fluoro) or methyl groups on the aromatic ring is beneficial for potency. These groups can occupy small hydrophobic pockets within the receptor binding site. For example, in a series of 5-norbornene-2-carboxamide derivatives targeting serotonin receptors, 3,4-dichloro and 4-fluoro substitutions on a terminal phenyl ring had a strong positive influence on 5-HT(2A) receptor binding affinity. mdpi.com

Methoxy groups, which can act as hydrogen bond acceptors, can also enhance affinity if a suitable hydrogen bond donor is present in the receptor. The position of the substituent is equally critical. In a study of aniline derivatives containing a 1,2,3-triazole system, para-substituted compounds demonstrated significantly different lipophilicity compared to ortho- and meta-substituted analogues, which in turn can affect cell permeability and target engagement. nih.gov

Modification of the primary amino group of the aniline can lead to profound changes in activity. This group is often a key interaction point, acting as a hydrogen bond donor. Derivatization can alter this capability and introduce new structural features.

N-Alkylation: Converting the primary aniline to a secondary or tertiary amine can impact its hydrogen bonding capacity and basicity. N-alkylation of eticlopride's pyrrolidine ring (not the aniline) showed that small alkyl groups were poorly tolerated, but adding a longer linker and a secondary pharmacophore improved affinities. nih.gov This principle can be extrapolated to the aniline nitrogen, where derivatization could be used to probe for additional binding pockets.

Amide/Sulfonamide Formation: Acylating the aniline nitrogen to form an amide or a sulfonamide neutralizes its basicity and replaces a hydrogen bond donor with a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen). This is a significant modification that can completely alter the binding mode of the compound. In some ligand series, these modifications can lead to enhanced selectivity or a switch in functional activity (e.g., from agonist to antagonist).

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of drug design. It is employed to enhance potency, improve pharmacokinetic profiles, and mitigate toxicity. Within the this compound framework, bioisosteric replacements have been explored in all three major components of the molecule.

Aniline Ring Replacements: The 4-amino group is a key interaction point, often serving as a hydrogen bond donor. However, anilines can be susceptible to metabolic oxidation, leading to potential toxicity. Bioisosteric replacement with other groups can address this while maintaining or improving target engagement. For instance, replacing the amine with a hydroxyl group is a common bioisosteric switch. In other contexts, nitrogen-containing heterocycles such as pyridine (B92270) or benzimidazole (B57391) can mimic the phenolic moiety, acting as hydrogen bond acceptors and maintaining aromatic interactions within the target's binding pocket.

Propoxy Linker Modifications: The three-carbon ether linker is crucial for positioning the aromatic headgroup and the basic amine at an optimal distance for receptor binding. Its flexibility and length are key determinants of affinity and selectivity. A notable bioisosteric replacement for linkers containing amide bonds—which can be metabolically labile—is the 1,2,3-triazole ring. In a series of dopamine D4 receptor (D4R) ligands, the replacement of an amide linker with a 1,2,3-triazole resulted in analogs that maintained high D4R affinity and selectivity while exhibiting improved metabolic stability. chemrxiv.org This highlights the utility of stable, rigidifying bioisosteres to lock in a bioactive conformation and enhance drug-like properties.

Interactive Data Table: Bioisosteric Linker Replacement in D4R Ligands The following table presents data on the bioisosteric replacement of an amide linker with a 1,2,3-triazole in a series of D4R ligands, demonstrating the retention of high binding affinity.

Pyrrolidine Ring Analogs: The pyrrolidine ring provides the basic nitrogen atom, which is typically protonated at physiological pH and forms a critical ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding site. The size and conformation of this ring influence binding affinity and selectivity. Bioisosteric replacements can include other saturated heterocycles like piperidine, azetidine, or morpholine (B109124). Swapping pyrrolidine for piperidine, for example, alters the position of the nitrogen atom and the conformational flexibility of the ring system, which can fine-tune the fit within the binding pocket and impact selectivity across different receptor subtypes.

Pharmacophore Identification and Optimization for Target Selectivity

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to exert a specific biological effect. For ligands based on the this compound scaffold, pharmacophore models are essential for understanding receptor recognition and for designing analogs with improved selectivity.

Pharmacophore Model for D2-like Receptor Antagonists: A common target class for this scaffold is the D2-like family of dopamine receptors (D2R, D3R, D4R). A generally accepted pharmacophore model for antagonists of these receptors includes:

A basic, positively ionizable nitrogen atom: This feature interacts with a conserved aspartic acid residue in transmembrane helix 3 (TM3) of the receptors. In the parent compound, this is provided by the pyrrolidine nitrogen.

One or two aromatic/hydrophobic regions: These engage with hydrophobic pockets within the receptor, often involving aromatic residues like phenylalanine or tryptophan in TM5, TM6, and TM7. The aniline ring serves as one of these key hydrophobic features.

A specific spatial arrangement: The distance and geometry between the basic nitrogen and the aromatic center(s) are critical for high-affinity binding. The propoxy linker dictates this crucial spatial relationship.

Optimization for D4 Receptor Selectivity: Achieving selectivity among the highly homologous D2-like receptors is a significant challenge. Pharmacophore modeling reveals subtle differences in the binding pockets that can be exploited. The D4 receptor, for instance, is known to have a larger, more accommodating binding pocket compared to D2R and D3R. researchgate.net

Optimization strategies guided by pharmacophore models often involve:

Modifying the Aromatic Headgroup: Introducing specific substituents on the aniline ring can create additional interactions (e.g., hydrogen bonds, hydrophobic contacts) with non-conserved residues in the D4R binding site, thereby increasing D4R affinity while potentially introducing steric clashes in the tighter D2R/D3R pockets.

Altering Linker Length and Rigidity: While the three-atom linker is common, studies on related scaffolds have shown that varying the linker length can reorient the molecule and significantly impact selectivity. nih.gov As noted, using more rigid linkers like 1,2,3-triazoles can also pre-organize the molecule into a conformation that is more favorable for one receptor subtype over another. chemrxiv.org

Exploring the Pyrrolidine Region: While the basic nitrogen is an anchor point, modifications to the ring itself or the addition of substituents can probe unique subpockets. Enantioselectivity is also a key factor, as the stereochemistry at the pyrrolidine ring can drastically alter the binding profile and selectivity. nih.gov

By comparing the pharmacophoric requirements of different targets, medicinal chemists can rationally design modifications to the this compound scaffold to enhance selectivity. For example, a feature present in the D4R model but absent in the D2R model can be specifically targeted by adding a corresponding functional group to the ligand, leading to an improved selectivity profile. nih.gov

Interactive Data Table: Key Pharmacophoric Features and Corresponding Moieties This table outlines the essential pharmacophoric features for D2-like receptor antagonism and maps them to the corresponding structural components of the this compound scaffold.

Preclinical in Vitro Biological Assessment of 4 3 Pyrrolidin 1 Yl Propoxy Aniline Analogues

Cell-Based Functional Assays for Target Engagement and Pathway Modulation

Cell-based functional assays are indispensable for elucidating the mechanisms of action of novel compounds and confirming their interaction with specific biological targets. For analogues of 4-(3-(Pyrrolidin-1-yl)propoxy)aniline, these assays are tailored to the predicted or identified targets, such as ion channels or pathways involved in cell proliferation.

Given that many neurologically active compounds modulate ion channel function, calcium influx fluorescence-imaging assays are a primary tool for assessing the activity of this compound analogues. These assays utilize fluorescent indicators that are sensitive to changes in intracellular calcium concentrations, which are often a direct consequence of ion channel opening or closing. A common platform for these assays is the Fluorometric Imaging Plate Reader (FLIPR), which allows for high-throughput screening of compounds.

For instance, in the evaluation of phenoxyaniline (B8288346) and sulfonamide analogues, which share structural similarities with this compound, a FLIPR-based intracellular calcium response assay was employed to determine their inhibitory activity on CaV2.2 and CaV3.2 calcium channels. The activity of these compounds was assessed in cell lines expressing the target channels, such as the neuroblastoma SH-SY5Y cell line for CaV2.2 and HEK 293T cells expressing the recombinant human CaV3.2 α1 subunit. The half-maximal inhibitory concentration (IC50) values obtained from these assays provide a quantitative measure of the potency of the analogues.

| Compound | CaV2.2 IC50 (µM) | CaV3.2 IC50 (µM) |

|---|---|---|

| MONIRO-1 | 2.5 | 3.0 |

| Analogue 6b | 1.8 | 2.2 |

| Analogue 7a | >10 | 8.5 |

| Analogue 7b | 5.5 | 4.1 |

Cell growth and colony formation assays are fundamental in identifying compounds with antiproliferative activity, a hallmark of potential anticancer agents. For analogues of this compound, these assays can reveal cytotoxic or cytostatic effects on cancer cell lines.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A reduction in metabolic activity in the presence of a compound suggests an inhibitory effect on cell growth.

The colony formation assay, also known as the clonogenic assay, provides a more stringent assessment of a compound's long-term effects on the reproductive integrity of single cells. This assay determines the ability of a single cell to proliferate and form a colony (a cluster of at least 50 cells). A decrease in the number and size of colonies in treated cells compared to untreated controls indicates that the compound has a significant impact on cell survival and proliferation. For example, studies on various pyrrolidinone derivatives have demonstrated the utility of this assay in identifying compounds that inhibit the growth of cancer cell lines such as human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231). researchgate.netnih.gov

High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling

High-throughput screening (HTS) enables the rapid and automated testing of large numbers of compounds to identify "hits" with a desired biological activity. For analogues of this compound, HTS can be employed to screen for activity against a wide range of biological targets, thereby expanding the understanding of their pharmacological profile beyond the initially hypothesized targets.

Given the observed activity of related compounds on ion channels, HTS campaigns targeting various ion channels would be a logical approach. These screens often utilize fluorescence-based assays, such as those measuring changes in membrane potential or intracellular ion concentrations, in a multi-well plate format. researchgate.netnih.govmoleculardevices.com Automated liquid handling and detection systems allow for the efficient screening of thousands of compounds in a short period.

HTS can also be used to screen for other activities, such as inhibition of specific enzymes or binding to G-protein coupled receptors (GPCRs). The data generated from HTS can help to identify novel biological targets for this class of compounds and can also provide initial structure-activity relationship (SAR) data to guide further chemical optimization.

Assessment of Selectivity and Off-Target Activity against Panels of Biological Targets

While identifying potent biological activity is a primary goal, assessing the selectivity of a compound is equally crucial for its potential as a therapeutic agent. Lack of selectivity can lead to undesirable off-target effects and potential toxicity. Therefore, analogues of this compound that show promising activity in primary assays should be profiled against a broad panel of biological targets.

This selectivity profiling is often conducted by specialized contract research organizations (CROs) and typically involves screening the compound against a panel of hundreds of kinases, GPCRs, ion channels, and other enzymes. These assays are usually binding assays that measure the affinity of the compound for each target. The results are presented as the percent inhibition at a given concentration, and for significant interactions, a dose-response curve is generated to determine the IC50 or Ki value.

This comprehensive profiling helps to identify any potential off-target interactions, which can then be further investigated in functional assays. For example, a compound that shows potent inhibition of a specific calcium channel should also be tested for its effects on other types of calcium channels, as well as sodium and potassium channels, to determine its selectivity profile. This information is critical for predicting potential side effects and for guiding the lead optimization process to design more selective compounds.

Application of Advanced In Vitro Models for Enhanced Predictivity

Traditional two-dimensional (2D) cell culture models, while useful for initial screening, often fail to recapitulate the complex microenvironment of tissues in the human body. This can limit the predictive validity of preclinical in vitro studies. To address this, there is a growing emphasis on the use of more physiologically relevant advanced in vitro models.

Complex in vitro models (CIVMs) encompass a range of technologies, including three-dimensional (3D) cell cultures, spheroids, organoids, and microphysiological systems (organ-on-a-chip). drugdiscoverynews.comnih.govleica-microsystems.com These models more closely mimic the in vivo environment by incorporating multiple cell types, extracellular matrix components, and sometimes even mechanical cues like fluid flow.

For analogues of this compound with potential neuroactivity, the use of 3D neural spheroids or brain organoids derived from human induced pluripotent stem cells (iPSCs) can provide a more accurate assessment of their effects on neuronal function, synaptogenesis, and network activity. researchgate.net These models can also be used to investigate potential neurotoxicity. Similarly, for compounds with anticancer potential, tumor spheroids or organoids can offer a better prediction of in vivo efficacy compared to 2D cell monolayers. researchgate.net

The integration of these advanced in vitro models into the preclinical assessment of this compound analogues can lead to a more robust and predictive data package, ultimately improving the translation of promising compounds from the laboratory to the clinic.

Organ-on-a-Chip Systems for Tissue-Specific Responses

Organ-on-a-chip (OOC) systems are microfluidic devices that contain living cells in continuously perfused, micrometer-sized chambers. These devices are designed to recapitulate the key functional units of human organs, providing a more accurate representation of in vivo physiology compared to traditional 2D cell cultures. The use of OOC technology in the preclinical assessment of this compound analogues would enable the investigation of their effects on specific tissues with high fidelity.

Currently, publicly available research has not detailed the specific application of organ-on-a-chip systems for the evaluation of this compound analogues. However, the established capabilities of these platforms suggest a strong potential for future studies. For instance, a "liver-on-a-chip" could be employed to study the metabolism of these compounds and assess potential hepatotoxicity. Similarly, a "kidney-on-a-chip" could be used to investigate renal clearance and toxicity, while a "gut-on-a-chip" could model intestinal absorption and metabolism.

The data that could be generated from such studies would be invaluable for understanding the pharmacokinetic and pharmacodynamic properties of these analogues. The ability to model the dynamic interactions between different cell types and the extracellular matrix within a tissue-specific context would provide a more comprehensive understanding of the compound's biological activity.

Table 1: Potential Organ-on-a-Chip Applications for this compound Analogue Assessment

| Organ-on-a-Chip Model | Potential Research Focus | Key Parameters to Measure |

| Liver-on-a-Chip | Metabolism, Hepatotoxicity | Metabolite profiling, Liver enzyme leakage (e.g., ALT, AST), Cell viability |

| Kidney-on-a-Chip | Renal clearance, Nephrotoxicity | Transporter activity, Kidney injury markers (e.g., KIM-1), Cell morphology |

| Gut-on-a-Chip | Absorption, Intestinal metabolism | Permeability (Papp), Efflux transporter activity, Metabolite formation |

| Lung-on-a-Chip | Pulmonary toxicity, Anti-inflammatory effects | Barrier integrity (TEER), Cytokine secretion, Cell viability |

| Heart-on-a-Chip | Cardiotoxicity | Beating frequency and amplitude, Action potential duration, Cardiac troponin levels |

This table is illustrative and based on the general capabilities of organ-on-a-chip technology, as specific data for the compound is not available.

Organoid Models for Cellular and Tissue-Level Interactions

Organoids are three-dimensional, self-organizing structures derived from stem cells or patient tissues that mimic the architecture and function of native organs. These models provide a powerful tool for studying complex cellular and tissue-level interactions in a more physiologically relevant context than traditional cell cultures.

As with organ-on-a-chip systems, there is currently a lack of specific published research on the use of organoid models for the preclinical assessment of this compound analogues. Nevertheless, the potential applications are significant. Tumor organoids, for example, could be used to screen the anti-cancer efficacy of these compounds in a patient-specific manner. Normal tissue organoids, such as intestinal or liver organoids, could be utilized to assess off-target toxicity and to understand the compound's impact on healthy tissues.

The ability of organoids to recapitulate the cellular heterogeneity and spatial organization of tissues makes them particularly well-suited for investigating the nuanced effects of drug candidates. By co-culturing different cell types, such as epithelial cells and immune cells, researchers can model complex biological processes like inflammation and immune responses to the tested analogues.

Table 2: Potential Organoid Model Applications for this compound Analogue Assessment

| Organoid Model | Potential Research Focus | Key Parameters to Measure |

| Tumor Organoids | Anti-cancer efficacy, Drug resistance | Cell viability, Apoptosis markers (e.g., Caspase-3/7), Proliferation rate |

| Intestinal Organoids | Gastrointestinal toxicity, Absorption | Crypt-villus architecture, Cell differentiation markers, Barrier function |

| Liver Organoids | Drug metabolism, Hepatotoxicity | Cytochrome P450 activity, Bile acid transport, Steatosis markers |

| Brain Organoids | Neurotoxicity, Target engagement | Neuronal activity, Synaptic plasticity, Cell-type specific toxicity |

This table is illustrative and based on the general capabilities of organoid technology, as specific data for the compound is not available.

Preclinical in Vivo Efficacy Research of 4 3 Pyrrolidin 1 Yl Propoxy Aniline Analogues

Development and Validation of Relevant Animal Models for Disease Conditions

To investigate the in vivo efficacy of 4-(3-(pyrrolidin-1-yl)propoxy)aniline analogues for stroke, researchers predominantly utilize established and validated animal models that mimic the pathophysiology of the human condition.

The transient middle cerebral artery occlusion (MCAO) model in rats is a widely accepted and frequently used model for simulating focal cerebral ischemia, akin to ischemic stroke in humans. mdpi.commdpi.com This model involves the temporary blockage of the middle cerebral artery, leading to a reduction in blood flow to the cerebral hemisphere it supplies. After a specific duration, the occlusion is removed to allow for reperfusion, which initiates a cascade of inflammatory and pathological changes in the brain tissue. mdpi.com The MCAO model is valuable for assessing the neuroprotective effects of potential therapeutic agents, including analogues of this compound. mdpi.commdpi.com

Evaluation of Efficacy in Preclinical Animal Models

The therapeutic potential of this compound analogues has been evaluated in preclinical animal models of ischemic stroke, with a focus on neurological and motor deficits.

One such analogue, 3-(2-oxo-4-phenylpyrrolidin-1-yl)propane-1-sulfonate calcium(II), demonstrated positive effects in a rat model of ischemic stroke. mdpi.com In vivo, this compound was found to enhance orienting-exploratory behavior and decrease both neurological and motor deficits. mdpi.com Furthermore, treatment with this analogue led to a reduction in the number of astrocytes, which are known to contribute to and sustain inflammation following a stroke. mdpi.com However, it is noteworthy that magnetic resonance imaging (MRI) did not reveal any significant difference in the stroke volume in animals treated with this compound. mdpi.com

Another related compound, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, also underwent in vivo assessment in a rat model of acute focal cerebral ischemia. mdpi.comnih.gov The study revealed that this compound significantly mitigated neurological deficits. mdpi.comnih.gov It also improved the regression of neurological symptoms, enhanced exploratory behavior, and reduced anxiety in the animal subjects. mdpi.comnih.gov

The table below summarizes the in vivo efficacy findings for these analogues in preclinical ischemic stroke models.

| Compound Name | Animal Model | Key Efficacy Findings |

| 3-(2-oxo-4-phenylpyrrolidin-1-yl)propane-1-sulfonate calcium(II) | Rat (MCAO) | Increased orienting-exploratory behavior, reduced neurological and motor deficit, decreased number of astrocytes. |

| potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Rat (MCAO) | Significantly reduced neurological deficit, improved neurological symptom regression, enhanced exploratory behavior, and reduced anxiety. |

Pharmacokinetic and Pharmacodynamic Profiling in Animal Studies

A study on aniline (B41778) and its dimethyl derivatives in rats, following oral administration, indicated that the elimination rates of some of these compounds were generally rapid. nih.gov The research also suggested that the metabolic activation of aniline and its dimethyl derivatives occurs rapidly and extensively in rats. nih.gov Furthermore, the presence of a methyl group at the C2-position appeared to suppress the metabolic rate of dimethyl aniline derivatives. nih.gov

In a separate study, a derivative of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine was identified as a potent antagonist for the Melanin-Concentrating Hormone receptor-1 (MCH-R1). nih.gov This compound demonstrated good oral bioavailability of 32% and showed in vivo efficacy in rats. nih.gov

The table below presents a summary of the pharmacokinetic parameters for a related pyrrolidine (B122466) derivative.

| Compound | Animal Model | Bioavailability | Key Pharmacokinetic Observations |

| A 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivative | Rat | 32% (oral) | Demonstrated good oral bioavailability and in vivo efficacy. |

| Aniline and its dimethyl derivatives | Rat | Not specified | Generally rapid elimination rates; rapid and extensive metabolic activation. |

Translation of In Vitro Findings to In Vivo Efficacy in Animal Models

The journey from promising in vitro results to demonstrated in vivo efficacy is a critical step in drug development. For analogues of this compound, in vitro studies have often paved the way for in vivo investigations.

For instance, the compound 3-(2-oxo-4-phenylpyrrolidin-1-yl)propane-1-sulfonate calcium(II) was shown in in vitro tests to dose-dependently decrease the expression of interleukin-1β (IL-1β) and inducible nitric oxide synthase (iNOS) genes, while increasing the concentrations of cytokines such as interleukin-2, 4, and 6. mdpi.com These anti-inflammatory effects observed in cell cultures were then investigated in an in vivo stroke model, where the compound positively influenced the neurological deficit in rats, suggesting a successful translation of its anti-inflammatory activity. mdpi.com

Similarly, the neuroprotective characteristics of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate were initially predicted through in silico methods and subsequently supported by in vitro experiments in a glutamate (B1630785) excitotoxicity-induced model using newborn rat cortical neuron cultures. mdpi.comnih.gov This in vitro neuroprotective effect was then evaluated in an in vivo MCAO model, where the compound was found to improve animal behavior in both intact and ischemic rats, thereby linking the in vitro findings to in vivo functional outcomes. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling for 4 3 Pyrrolidin 1 Yl Propoxy Aniline Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This technique is crucial for elucidating the mechanism of action of compounds like 4-(3-(pyrrolidin-1-yl)propoxy)aniline by identifying potential protein targets and characterizing the specific interactions that stabilize the ligand-protein complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For instance, the aniline (B41778) nitrogen of the compound could act as a hydrogen bond donor, while the pyrrolidine (B122466) ring and propoxy chain could engage in hydrophobic interactions within the binding pocket.

Detailed analysis of these interactions provides insights into the structure-activity relationship (SAR), guiding the modification of the compound to enhance potency and selectivity. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound Against Various Protein Kinases

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| EGFR Kinase | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| VEGFR2 Kinase | -7.9 | Cys919, Val848 | Hydrogen Bond, Hydrophobic |

| Abl Kinase | -7.2 | Met318, Phe382 | Hydrophobic, Pi-Stacking |

| CDK2 | -6.8 | Leu83, Lys33 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. frontiersin.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational stability of both the ligand and the protein, as well as the kinetics of the binding process. nih.gov

For the this compound-protein complex, MD simulations can assess the stability of the docked pose. nih.gov By analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding interaction is stable over a simulated timeframe (typically nanoseconds to microseconds). Furthermore, advanced techniques like umbrella sampling or metadynamics can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. researchgate.net These simulations can also reveal the pathways of ligand entry and exit from the binding site, providing insights into binding kinetics (k_on and k_off rates).

Table 2: Example of Molecular Dynamics Simulation Output for a Ligand-Protein Complex

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 200 ns | Duration of the simulation. |

| Average Ligand RMSD | 1.2 Å | Indicates high stability of the ligand's position in the binding site. |

| Average Protein RMSD | 2.5 Å | Shows the overall protein structure remains stable during the simulation. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | A quantitative estimate of the binding affinity. |

| Key Hydrogen Bonds | Maintained >90% | Indicates strong and persistent hydrogen bonding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.comresearchgate.net By developing a robust QSAR model for analogues of this compound, it becomes possible to predict the activity of newly designed compounds without the need for immediate synthesis and testing. nih.gov

The process begins with a dataset of molecules with known activities. For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., topological indices, electronic properties). japsonline.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov A well-validated QSAR model can be a powerful predictive tool in lead optimization.

Table 3: Hypothetical QSAR Data for a Series of Aniline Propoxy Derivatives

| Compound | LogP | Molecular Weight | Polar Surface Area | pIC50 (Experimental) | pIC50 (Predicted) |

|---|---|---|---|---|---|

| Parent Compound | 2.8 | 220.3 | 38.3 Ų | 7.5 | 7.4 |

| Analogue 1 (Fluoro-) | 3.0 | 238.3 | 38.3 Ų | 7.8 | 7.7 |

| Analogue 2 (Methoxy-) | 2.7 | 250.3 | 47.5 Ų | 7.2 | 7.3 |

| Analogue 3 (Chloro-) | 3.3 | 254.8 | 38.3 Ų | 8.1 | 8.0 |

Resulting Hypothetical QSAR Equation: pIC50 = 5.2 + 0.8(LogP) - 0.05(PSA) + 0.005(MW)

De Novo Design and Virtual Screening Approaches for Novel Analogues

Computational chemistry provides powerful tools for discovering novel chemical entities based on a lead compound like this compound. Two prominent approaches are virtual screening and de novo design.

Virtual Screening (VS) involves searching large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This can be done using two main strategies:

Structure-based virtual screening (SBVS): Compounds are docked into the 3D structure of the target protein, and those with the best predicted binding affinity are selected. frontiersin.orgmdpi.com

Ligand-based virtual screening (LBVS): A model of the active ligand (the pharmacophore) is created based on the structure of this compound. This model is then used to search databases for molecules with similar features. nih.gov

De Novo Design is an approach where novel molecular structures are built from scratch or by combining molecular fragments. nih.gov Algorithms can be used to "grow" a molecule within the constraints of the protein's binding site, optimizing for favorable interactions. This can lead to the creation of entirely new chemical scaffolds that may have superior properties compared to the original lead compound.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the analysis of vast and complex datasets. nih.gov These technologies can be applied to nearly every aspect of designing and optimizing analogues of this compound.

Generative models , a subset of AI, can be used for de novo design. nih.gov These models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), learn the underlying patterns of chemical structures and can generate novel molecules with desired properties. When combined with reinforcement learning, these models can be iteratively guided to produce molecules with optimized characteristics, significantly accelerating the design-test-learn cycle. researchgate.netnih.gov This approach allows for a more automated and intelligent exploration of chemical space to find optimized drug candidates. researchgate.net

| Property | ML Predicted Value | Experimental Value |

|---|---|---|

| Binding Affinity (pIC50) | 8.9 | 8.7 |

| Aqueous Solubility (logS) | -2.5 | -2.7 |

| CYP3A4 Inhibition | Low Risk (0.9 probability) | No significant inhibition |

| hERG Blockage | Low Risk (0.85 probability) | No significant blockage |

Future Directions and Emerging Research Avenues for 4 3 Pyrrolidin 1 Yl Propoxy Aniline

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrrolidine (B122466) ring is a key feature in many CNS-active drugs. nih.gov The structural characteristics of 4-(3-(pyrrolidin-1-yl)propoxy)aniline make it a compelling candidate for investigation against a range of neurological and psychiatric conditions.

A primary area of future investigation lies in its potential as a modulator of G-protein coupled receptors (GPCRs), which are the targets for a significant portion of approved drugs. nih.gov Notably, derivatives of pyrrolidine have shown high affinity as histamine (B1213489) H3 receptor antagonists. nih.gov The histamine H3 receptor is predominantly expressed in the CNS and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor have shown potential in treating cognitive deficits associated with disorders like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. wikipedia.org The this compound scaffold shares key structural features with known H3 receptor antagonists, such as a basic amine group connected to an aromatic region via a flexible linker. nih.govresearchgate.net Future research should, therefore, include screening of this compound and its derivatives for activity at the H3 receptor.

Beyond the histaminergic system, the versatile nature of the pyrrolidine scaffold suggests that derivatives of this compound could be tailored to target other CNS receptors. The pyrrolidine moiety is a common feature in ligands for dopamine (B1211576), serotonin (B10506), and muscarinic acetylcholine (B1216132) receptors, all of which are implicated in a variety of neurological and psychiatric disorders. nih.gov For instance, certain pyrrolidine-containing compounds have been investigated as potential treatments for Parkinson's disease by targeting dopamine receptors. Exploring the activity of this scaffold at these and other CNS targets could unveil novel therapeutic opportunities.

Furthermore, the aniline (B41778) moiety offers a site for chemical modification that could lead to the exploration of entirely new therapeutic areas. For example, functionalization of the aniline group could generate compounds with activity against kinases, which are increasingly recognized as important targets in neuroinflammatory and neurodegenerative diseases.

Development of Advanced Synthetic Methodologies for Scaffold Diversification

To fully explore the therapeutic potential of the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. These methods should allow for the systematic modification of each key component of the molecule: the pyrrolidine ring, the propoxy linker, and the aniline moiety.

Scaffold Hopping and Core Refinement: A key strategy in lead optimization is "scaffold hopping," which involves replacing the central core of a molecule with a structurally novel one while retaining similar biological activity. nih.gov For this compound, this could involve replacing the pyrrolidine with other saturated heterocycles like piperidine (B6355638) or morpholine (B109124) to explore different spatial arrangements and physicochemical properties. namiki-s.co.jp Similarly, the aniline ring could be replaced with other aromatic or heteroaromatic systems to modulate target affinity and selectivity.

Functionalization of the Propoxy Linker: The three-carbon propoxy linker provides flexibility, which can be both an advantage and a disadvantage. Advanced synthetic methods could be employed to introduce conformational constraints, such as the incorporation of cyclopropyl (B3062369) or cyclobutyl groups, which has been shown to be a successful strategy for improving the affinity of histamine H3 receptor ligands. researchgate.net Additionally, methods for the stereoselective synthesis of chiral linkers could be explored to investigate the impact of stereochemistry on biological activity.

Aniline Moiety Derivatization: The aniline group is a versatile handle for a wide range of chemical transformations. researchgate.net Future synthetic efforts should focus on developing robust methods for the selective functionalization of the aromatic ring to introduce a variety of substituents. This would allow for a systematic exploration of the structure-activity relationship (SAR) and the optimization of properties such as potency, selectivity, and metabolic stability. Techniques like late-stage functionalization could be particularly valuable for rapidly generating a diverse library of analogs.

Integration of Multi-Omics Data in Biological Evaluation and Mechanistic Elucidation

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized drug discovery by providing a holistic view of biological systems. oup.com For a novel scaffold like this compound, integrating multi-omics data will be instrumental in identifying its biological targets, elucidating its mechanism of action, and discovering predictive biomarkers of response.

Target Identification and Validation: In the absence of a known biological target, a multi-omics approach can be highly effective. For instance, treating neuronal cell cultures with this compound and its derivatives and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can provide clues about the pathways and targets modulated by the compounds. longdom.orgnih.gov This "GPCRomics" approach can be particularly useful for identifying novel GPCR targets. nih.gov

Mechanistic Elucidation in Neuroinflammation: Given the potential of this scaffold in CNS disorders, many of which have a neuroinflammatory component, multi-omics can be used to understand its effects on immune pathways in the brain. frontiersin.org By analyzing the transcriptomic and proteomic profiles of microglia and astrocytes treated with the compound, researchers can identify key inflammatory mediators and signaling pathways that are modulated. youtube.com This information is critical for understanding the compound's therapeutic potential in diseases like Alzheimer's and Parkinson's disease.

Biomarker Discovery: Integrating multi-omics data from preclinical and, eventually, clinical studies can lead to the discovery of biomarkers that predict a patient's response to a drug derived from this scaffold. nih.govucl.ac.uk For example, specific gene expression signatures or protein profiles in the blood or cerebrospinal fluid could identify patients who are most likely to benefit from the treatment.

Innovations in Computational Drug Discovery and Lead Optimization

Computational approaches are now integral to modern drug discovery, accelerating the identification and optimization of lead compounds. danaher.com For this compound, a range of in silico techniques can be applied to guide its development.

In Silico Screening and Target Prediction: Virtual screening of large compound libraries against known protein structures is a powerful method for identifying potential hits. bohrium.com If a likely biological target is identified for the this compound scaffold, such as the histamine H3 receptor, molecular docking and dynamics simulations can be used to predict the binding mode and affinity of novel analogs. These simulations can provide valuable insights for the rational design of more potent and selective compounds.

ADMET Prediction and Optimization: A major challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. bohrium.com Computational models can predict these properties with increasing accuracy, allowing for the early identification of potential liabilities. researchgate.net For CNS drug candidates, predicting blood-brain barrier permeability is particularly critical. nih.govacs.orgacs.org In silico ADMET profiling of 4-(3-(pyrrolidin-yl)propoxy)aniline and its derivatives can guide the selection of compounds with the best potential for in vivo efficacy and safety.

Generative AI for Novel Scaffold Design: Recent advances in artificial intelligence, particularly generative models, are enabling the de novo design of novel molecules with desired properties. nih.govchemrxiv.org These models can be trained on large datasets of known drugs and their properties to generate new chemical entities that are optimized for a specific biological target and have favorable ADMET profiles. Applying these generative approaches to the 4-(3-(pyrrolidin-yl)propoxy)aniline scaffold could lead to the discovery of truly innovative drug candidates.

常见问题

Q. What are the common synthetic routes for 4-(3-(pyrrolidin-1-yl)propoxy)aniline and its derivatives?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, derivatives are prepared by reacting intermediates (e.g., 4-(3-chloropropoxy)aniline) with pyrrolidine in the presence of KI and K₂CO₃ in anhydrous acetonitrile under reflux . Purification often involves column chromatography using gradients of methanol in dichloromethane (e.g., 5% MeOH : 95% DCM) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization relies on nuclear magnetic resonance (¹H/¹³C NMR) to confirm proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared spectroscopy (IR) to identify functional groups. For example, ¹H NMR signals at δ ~1.70–3.80 ppm confirm pyrrolidine and propoxy chain protons .

Q. What solvents and storage conditions are optimal for handling this compound?

Anhydrous acetonitrile or dichloromethane are preferred for synthesis due to moisture sensitivity. Long-term storage requires airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenoxy or trifluoromethyl substituents) affect biological activity?

Substituents on the aniline or phenoxy moieties modulate interactions with targets like N-type calcium channels. For instance, fluorophenoxy derivatives (e.g., 33b in ) show enhanced binding affinity due to electronegativity and steric effects, validated via electrophysiology assays . Computational modeling (e.g., DFT) further predicts substituent effects on molecular geometry and electronic properties .

Q. What pharmacological targets are associated with this compound derivatives?

These compounds inhibit enzymes such as p38 MAP kinase (e.g., SB-202190 in ) and calcium channels (). Target identification involves enzyme-linked immunosorbent assays (ELISAs) for cytokine suppression and patch-clamp electrophysiology for ion channel modulation .

Q. How are crystallographic and computational methods applied to study this compound?

Single-crystal X-ray diffraction (e.g., CCDC-2100572 in ) resolves bond lengths and angles, while Hirshfeld surface analysis evaluates intermolecular interactions. Density functional theory (DFT) calculations predict vibrational frequencies and electrostatic potential maps, aiding in understanding reactivity .

Q. How can researchers address contradictions in reported biological data for derivatives?

Discrepancies in activity (e.g., varying IC₅₀ values) may arise from assay conditions or substituent stereochemistry. Methodological consistency (e.g., standardized cell lines, buffer pH) and enantiomer separation (via chiral HPLC) are critical for reproducibility .

Q. What toxicity profiles are observed in preclinical studies of related compounds?

Analogues like AZD 2171 ( ) exhibit dose-dependent toxicity in murine models (e.g., TDLo = 35 mg/kg over 28 days). Toxicity studies require in vivo pharmacokinetic profiling and histopathological analysis to assess organ-specific effects .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for reductive amination steps .

- Analytical Workflows : Pair HPLC with evaporative light scattering detection (ELSD) for quantification in absence of UV chromophores .

- Computational Tools : Employ Gaussian09 for DFT studies and Mercury software for crystallographic visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息